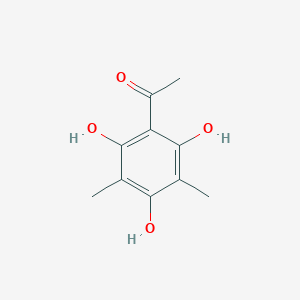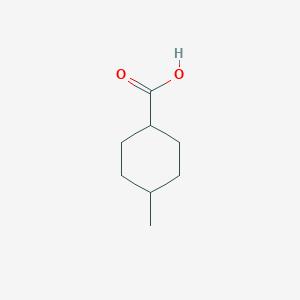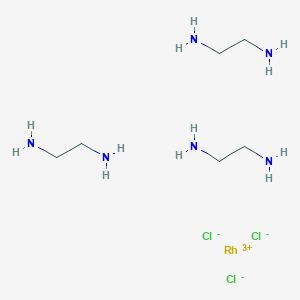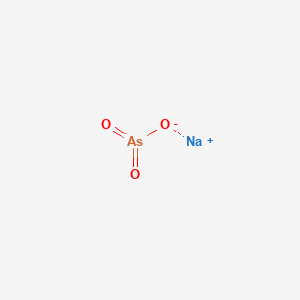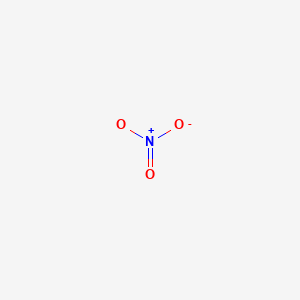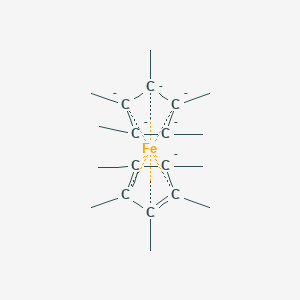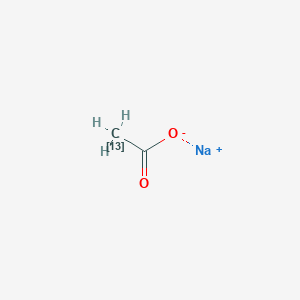
Benzyl alcohol, dichloro-
Übersicht
Beschreibung
Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products . The chemical formula for dichlorobenzyl alcohol is C7H6Cl2O .
Synthesis Analysis
Benzyl alcohol has been commercially obtained by the hydrolysis of benzyl chloride in an alkaline environment . A novel strategy was developed for the selective hydrogenation of benzaldehyde under visible light illumination . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .Molecular Structure Analysis
The molecular weight of dichlorobenzyl alcohol is 177.028 . The IUPAC Standard InChI is InChI=1S/C7H6Cl2O/c8-6-2-1-5 (4-10)3-7 (6)9/h1-3,10H,4H2 .Chemical Reactions Analysis
The synthesis of benzyl alcohol involves the selective hydrogenation of benzaldehyde . The reaction temperature plays a significant role in the selectivity of benzyl alcohol. When the reaction temperature was above 50 °C, the benzyl alcohol selectivity decreased, possibly due to a further reduction of products such as toluene under the reaction atmosphere .Physical And Chemical Properties Analysis
At room temperature, benzyl alcohol is a liquid substance. It’s boiling point is around 205.3°C and it has a density of 1.044 g/cm3 . It is soluble in water and can mix with most organic solvents like ethanol, ether, and chloroform .Wissenschaftliche Forschungsanwendungen
Oxidation of Benzylic Alcohols
Dichlorobenzyl alcohol is involved in solar photochemical oxidations, particularly in the oxidation of benzylic alcohols. This process uses catalytic organo-oxidation with DDQ and has applications in lignin model studies (Walsh, Sneddon, & Moody, 2014).
Local Anesthetic
It has been used as a local anesthetic in superficial skin procedures, showing efficacy for long-term cutaneous anesthesia when compared to lidocaine and a placebo (Wilson & Martin, 1999).
Pharmaceutical Adjuvant
In the pharmaceutical industry, dichlorobenzyl alcohol is used as an adjuvant in medications intended for parenteral administration. Its high lipid-water partition coefficient and neutral, relatively non-toxic nature make it an effective local anesthetic (Ballard & Menczel, 1967).
Electrochemical Studies
Electrochemical studies have been conducted on benzyl alcohol for its potential in industrial chemistry. It's useful in medicine as an antiseptic and local anesthetic, and its electrochemical properties have been explored through cyclic voltammetric studies (Xavier, Sakthi, & Selvakumar, 2011).
Renewable Chemical Production
Research has been conducted on engineering Escherichia coli for renewable benzyl alcohol production, exploring the biosynthesis of benzyl alcohol from glucose using a non-natural pathway (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Antibacterial and Antifungal Properties
Dichlorobenzyl alcohol has been studied for its antibacterial and antifungal properties, showing effectiveness against certain bacterial and fungal strains (Carter et al., 1958).
Residual Solvents in Pharmaceuticals
Gas chromatographic methods have been developed to identify residual solvents, such as benzyl alcohol, in pharmaceutical excipients. This is crucial for ensuring the quality and safety of pharmaceutical products (Anumolu et al., 2016).
Selective Oxidation in Industry
Benzyl alcohol is a substrate in selective oxidation processes to produce benzaldehyde, used in the pharmaceutical and agricultural industries. Studies have focused on green methods using clean oxidants and supported metal nanoparticles (Chan-Thaw, Savara, & Villa, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
dichloro(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-7(9,10)6-4-2-1-3-5-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTKKYALBJHNLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152855 | |
| Record name | Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl alcohol, dichloro- | |
CAS RN |
12041-76-8 | |
| Record name | Dichlorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




